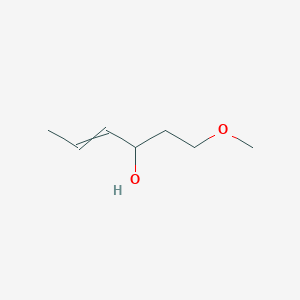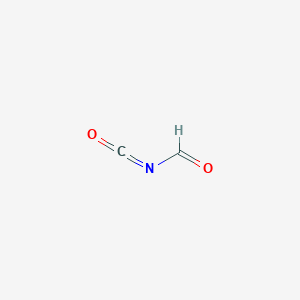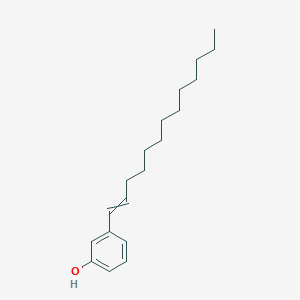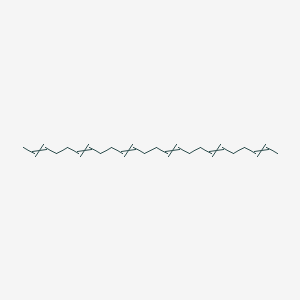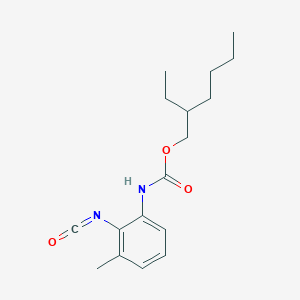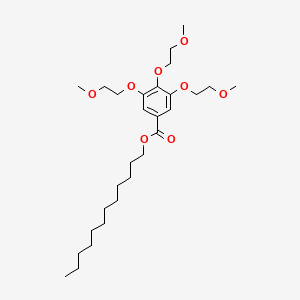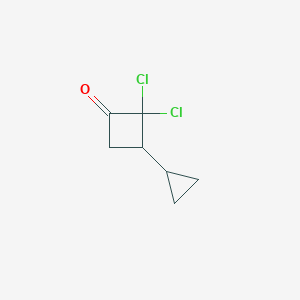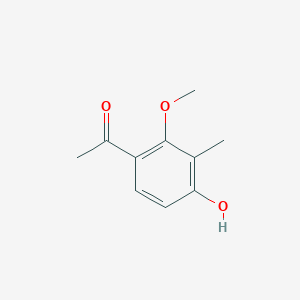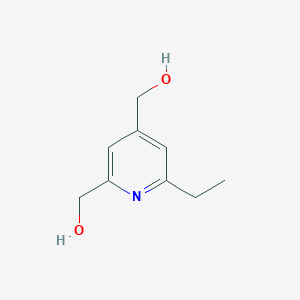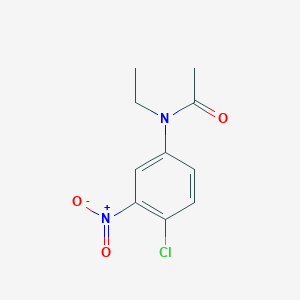
N-(4-Chloro-3-nitrophenyl)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-3-nitrophenyl)-N-ethylacetamide is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with an ethylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-nitrophenyl)-N-ethylacetamide typically involves the reaction of 4-chloro-3-nitroaniline with ethyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a solvent such as ethanol, followed by purification steps to isolate the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-3-nitrophenyl)-N-ethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in solvents like methanol or ethanol.
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon, or sodium borohydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: Various oxidized phenyl derivatives are formed.
Aplicaciones Científicas De Investigación
N-(4-Chloro-3-nitrophenyl)-N-ethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound’s chloro and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-nitrophenol: Shares the chloro and nitro groups but lacks the ethylacetamide moiety.
N-(4-Chloro-3-nitrophenyl)picrylamine: Contains similar functional groups but has a different overall structure.
Uniqueness
N-(4-Chloro-3-nitrophenyl)-N-ethylacetamide is unique due to the presence of the ethylacetamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Propiedades
Número CAS |
116489-99-7 |
|---|---|
Fórmula molecular |
C10H11ClN2O3 |
Peso molecular |
242.66 g/mol |
Nombre IUPAC |
N-(4-chloro-3-nitrophenyl)-N-ethylacetamide |
InChI |
InChI=1S/C10H11ClN2O3/c1-3-12(7(2)14)8-4-5-9(11)10(6-8)13(15)16/h4-6H,3H2,1-2H3 |
Clave InChI |
NKUBUAFRFMCCPJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


